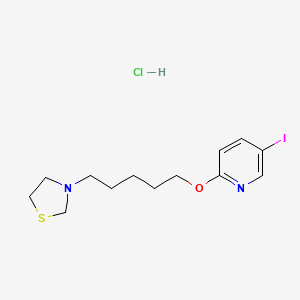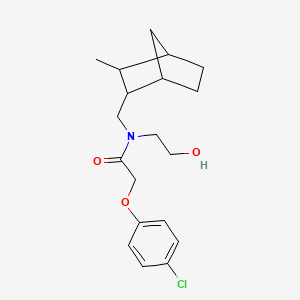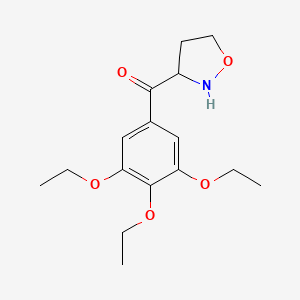
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl is a complex organic compound characterized by the presence of a ketone functional group, an isoxazolidine ring, and a triethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl typically involves the reaction of 3,4,5-triethoxybenzaldehyde with isoxazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ketone group. Common reagents used in the synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoxazolidine ring may interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxyphenyl(isoxazolidin-2-yl) ketone .
- 4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl) sydnones .
Uniqueness
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the triethoxyphenyl group enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
50916-11-5 |
|---|---|
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
1,2-oxazolidin-3-yl-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C16H23NO5/c1-4-19-13-9-11(15(18)12-7-8-22-17-12)10-14(20-5-2)16(13)21-6-3/h9-10,12,17H,4-8H2,1-3H3 |
Clave InChI |
GFQDICWUHVTRPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C2CCON2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
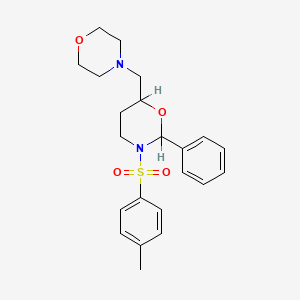
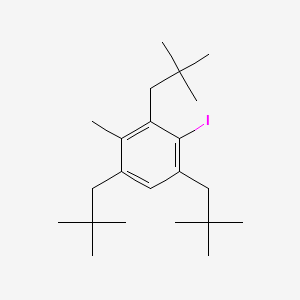
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
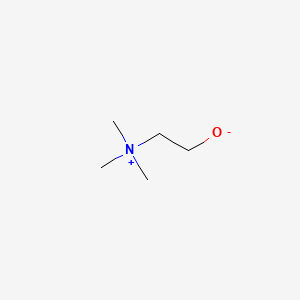
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
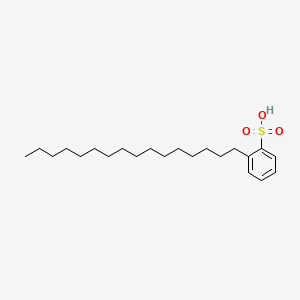
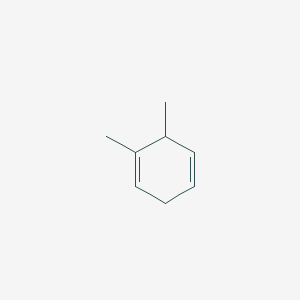
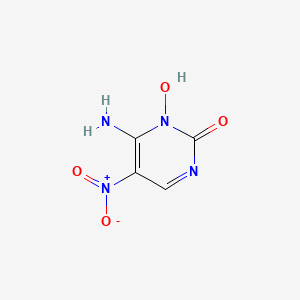

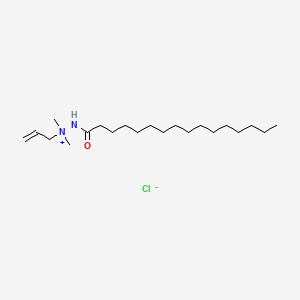
![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
